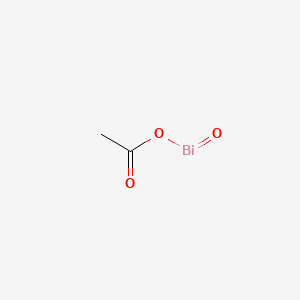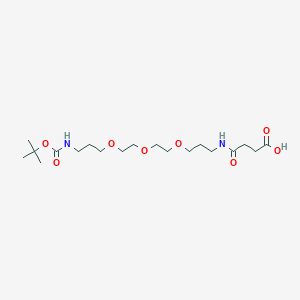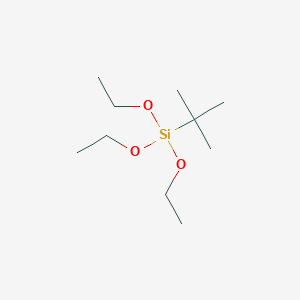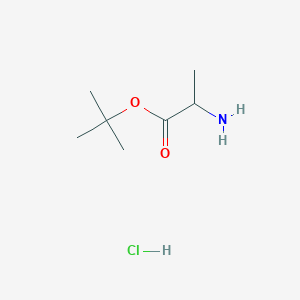
Bismuth subacetate
Übersicht
Beschreibung
Bismuth subacetate is a compound with the molecular formula C2H3BiO3 . It is a molecular compound featuring Bi bound to six oxygen ligands in a distorted polyhedral sphere . It appears as thin crystal plates with a slight acetic odor .
Synthesis Analysis
Bismuth subacetate can be synthesized using bismuth subsalicylate as a precursor. The electrocatalyst prepared from this method consists of bismuth nanoparticles (Bi NPs) with an average diameter of 5.5 nm supported on activated carbon .Molecular Structure Analysis
The molecular structure of Bismuth subacetate is characterized by Bi bound to six oxygen ligands in a distorted polyhedral sphere . The molecular formula is C2H3BiO3 and the molecular weight is 284.02 .Chemical Reactions Analysis
Bismuth subacetate can undergo one-electron oxidative addition with redox-active alkyl-radical precursors, mimicking the behavior of first-row transition metals . This reactivity paradigm for bismuth gives rise to well-defined oxidative addition complexes .Physical And Chemical Properties Analysis
Bismuth subacetate is characterized by thin crystal plates with a slight acetic odor. It is practically insoluble in water but soluble in glacial acetic acid, dilute HCl, or HNO3 . The molecular weight of Bismuth subacetate is 284.02 .Wissenschaftliche Forschungsanwendungen
Gastroprotective Properties
Bismuth compounds, including subacetate, have been known for their gastroprotective qualities. They have been effectively used in the treatment of gastrointestinal disorders due to their protective, demulcent, and antacid properties. For instance, colloidal bismuth subcitrate was developed for ulcer therapy, offering a new approach by binding to the ulcer base and forming a protective barrier against acid-pepsin attack (Konturek, Brzozowski, Drozdowicz, & Bielański, 1988).
Antimicrobial Activity
Beyond gastroprotection, bismuth compounds demonstrate broad antimicrobial properties. These have been leveraged in the treatment of various microbial infections, including Helicobacter pylori, a major factor in peptic ulcer disease. The effectiveness of bismuth-based therapies in eradicating H. pylori has been well documented (Yang & Sun, 2007).
Application in Cancer Treatment
Bismuth compounds have found a role in cancer treatment, particularly due to their anticancer activities. Bismuth isotopes, like 212Bi and 213Bi, have been used as targeted radio-therapeutic agents. Their ability to reduce the side-effects of cisplatin in cancer therapy has also been noted (Keogan & Griffith, 2014).
Genotoxicity Studies
The genotoxic effects of bismuth compounds have been investigated. Studies have focused on the genotoxic impact of colloidal bismuth subcitrate, with findings indicating the need for further research into the therapeutic potential against drug genotoxicity (Geyikoğlu, Turkez, & Aslan, 2007).
Bismuth in Nanotechnology and Biomedicine
Recent advances in nanotechnology and biomedicine have leveraged the unique properties of bismuth. Bismuth-based nanoparticles and compounds have been explored for their applications in imaging, drug delivery, and biosensing. The development of bismuth drugs in this context suggests expanding possibilities for their medical application (Griffith, Li, Werrett, Andrews, & Sun, 2021).
Wirkmechanismus
Safety and Hazards
Bismuth subacetate should be kept away from heat/sparks/open flames/hot surfaces. It is recommended to use explosion-proof electrical/ventilating/lighting equipment and wear protective gloves/protective clothing/eye protection/face protection. In case of fire, use CO2, dry chemical, or foam for extinction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxobismuthanyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Bi.O/c1-2(3)4;;/h1H3,(H,3,4);;/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCIMLDPFZAUNX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199407 | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth subacetate | |
CAS RN |
5142-76-7 | |
| Record name | Oxobismuthinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5142-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth subacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxyoxobismuthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)







![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)




